[4-(2,5-Dimethoxybenzyl)piperazin-1-yl](3-methoxyphenyl)methanone
Overview
Description
4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone is an organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 3-methoxyphenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,5-dimethoxybenzyl group.
Attachment of 3-Methoxyphenylmethanone Group: Finally, the compound is reacted with 3-methoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It may also serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and aromatic groups allow it to bind to specific sites, potentially modulating the activity of the target. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)piperazin-1-ylmethanone
- 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone
- 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone
Uniqueness
The uniqueness of 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,5-dimethoxybenzyl and 3-methoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-6-4-5-16(13-18)21(24)23-11-9-22(10-12-23)15-17-14-19(26-2)7-8-20(17)27-3/h4-8,13-14H,9-12,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFOHXKNPIYIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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